

Application Notes and Protocols for Electrophysiological Studies of VU0364572 on Neuronal Activity

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Compound of Interest

Compound Name: VU0364572

Cat. No.: B12363823

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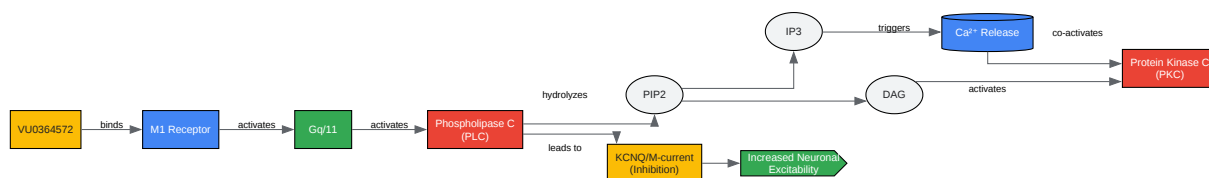
These application notes provide a comprehensive guide to understanding and investigating the electrophysiological effects of **VU0364572**, a selective positive allosteric modulator (PAM) and agonist of the M1 muscarinic acetylcholine receptor (M1 mAChR). Activation of the M1 receptor is a promising therapeutic strategy for cognitive enhancement in disorders such as Alzheimer's disease and schizophrenia. **VU0364572** offers a valuable tool to probe the role of M1 receptor activation in modulating neuronal activity.

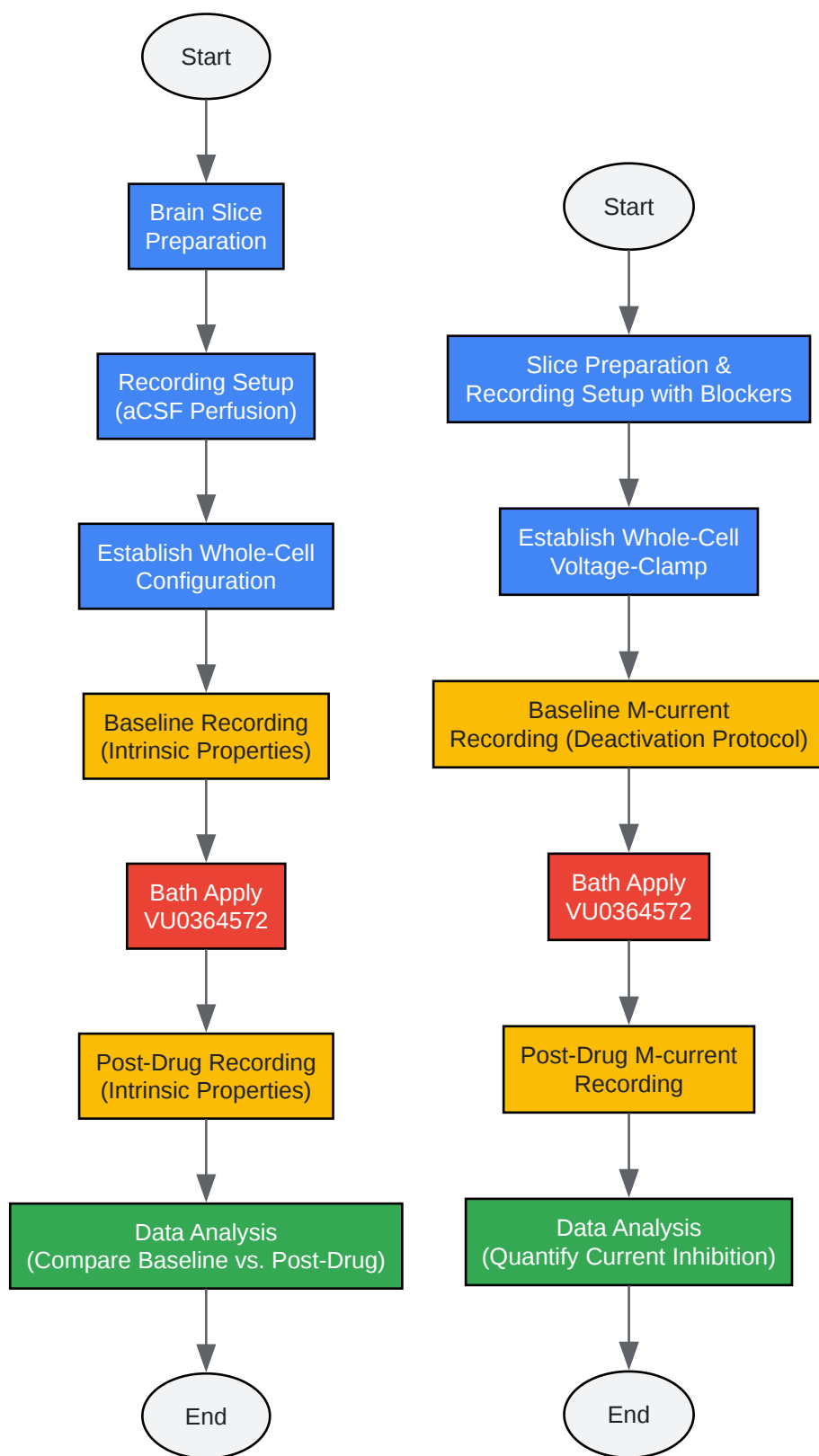
Introduction

VU0364572 acts as a bitopic ligand, engaging both the orthosteric and an allosteric site on the M1 mAChR. This interaction leads to the potentiation of the effects of the endogenous neurotransmitter acetylcholine (ACh) and direct receptor activation. The primary mechanism through which M1 receptor activation enhances neuronal excitability is the inhibition of voltage-gated potassium channels, particularly the M-type current (I_M) mediated by KCNQ (Kv7) channels. This reduction in potassium efflux leads to membrane depolarization, a lower threshold for action potential firing, and an increase in neuronal firing rates.

M1 Receptor Signaling Pathway

Activation of the M1 mAChR by **VU0364572** initiates a Gq/11 protein-coupled signaling cascade. This pathway involves the activation of phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca^{2+}), while DAG activates protein kinase C (PKC). The depletion of PIP2 is a key step in the suppression of KCNQ channels, resulting in increased neuronal excitability.





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